Ethyl 2-thioxopiperidine-4-carboxylate
Description
Ethyl 2-thioxopiperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a thioxo (C=S) group at position 2 and an ethyl ester (COOEt) at position 2. This structure confers unique physicochemical properties, such as increased lipophilicity and altered hydrogen-bonding capacity compared to oxygen-containing analogs (e.g., carbonyl derivatives). The compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, though its specific applications remain understudied in the provided evidence.
Properties
Molecular Formula |
C8H13NO2S |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
ethyl 2-sulfanylidenepiperidine-4-carboxylate |
InChI |
InChI=1S/C8H13NO2S/c1-2-11-8(10)6-3-4-9-7(12)5-6/h6H,2-5H2,1H3,(H,9,12) |
InChI Key |
YZXOURBAYLIDFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC(=S)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key compounds for comparison include:
| Compound Name | CAS | Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|---|---|
| Ethyl 2-thioxopiperidine-4-carboxylate | Not provided | C₈H₁₃NO₂S | ~187.3 | Thioxo (C=S), ester (COOEt) |
| Ethyl piperidine-4-carboxylate | 1126-09-6 | C₈H₁₅NO₂ | 157.21 | Piperidine, ester |
| Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate | 80142-03-6 | C₁₄H₁₆FNO₂ | 249.28 | Fluorophenyl, ester |
| Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | 351156-51-9 | C₁₉H₂₃NO₂S | 329.46 | Thiophene, amino, ester |
| Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | 173943-92-5 | C₁₇H₂₃NO₄ | 305.37 | Hydroxyl, ester, phenyl |
Key Observations:
- Thioxo vs. Carbonyl: The thioxo group in this compound replaces the carbonyl oxygen in analogs like Ethyl piperidine-4-carboxylate.
- Substituent Effects : The fluorophenyl group in Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate introduces electronegativity and aromaticity, altering solubility and reactivity compared to the simpler thioxo derivative .
Physicochemical Properties
- Solubility : Thioxo groups reduce water solubility compared to carbonyl analogs but enhance lipid membrane permeability.
- Stability : Sulfur’s susceptibility to oxidation may limit shelf life unless stabilized under inert conditions.
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